molecular formula C19H18N2O3 B11476101 N-(2-ethoxybenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide

N-(2-ethoxybenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B11476101
M. Wt: 322.4 g/mol
InChI Key: LNDYIQAIJYACJB-UHFFFAOYSA-N
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Description

N-[(2-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of an indole derivative with an appropriate acylating agent. One common method involves the use of tryptamine and an acyl chloride or anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: N-[(2-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-[(2-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a therapeutic agent.

Medicine: The compound’s potential therapeutic properties are being explored in preclinical studies. It has shown activity against certain cancer cell lines and may have applications in the development of new anticancer drugs .

Industry: In the pharmaceutical industry, N-[(2-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide is used in the development of new drug candidates. Its versatility and reactivity make it a valuable compound for drug discovery and development .

Mechanism of Action

The mechanism of action of N-[(2-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets in the body. The indole ring is known to interact with various receptors and enzymes, modulating their activity. This compound may exert its effects by binding to specific proteins and altering their function, leading to therapeutic outcomes .

Comparison with Similar Compounds

Comparison: N-[(2-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the ethoxyphenyl group, which may impart distinct biological activities and reactivity compared to other indole derivatives. The specific substitution pattern on the indole ring can significantly influence the compound’s pharmacological properties and its interaction with molecular targets .

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C19H18N2O3/c1-2-24-17-10-6-3-7-13(17)11-21-19(23)18(22)15-12-20-16-9-5-4-8-14(15)16/h3-10,12,20H,2,11H2,1H3,(H,21,23)

InChI Key

LNDYIQAIJYACJB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

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